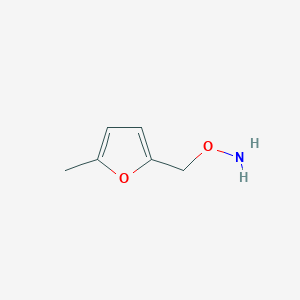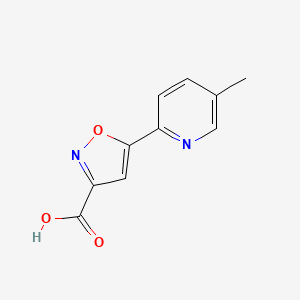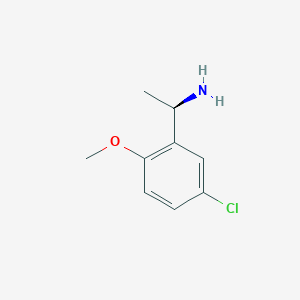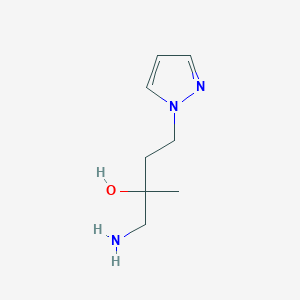
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
The synthesis of 1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with an amino alcohol. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases depending on the specific requirements .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol can be compared with other similar compounds, such as:
3-Aminopyrazole: Another pyrazole derivative with similar structural features but different functional groups.
4-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position on the pyrazole ring.
5-Aminopyrazole: Another variant with the amino group at the 5-position
These compounds share the pyrazole ring structure but differ in the position and nature of their functional groups, which can lead to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-amino-2-methyl-4-pyrazol-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12,7-9)3-6-11-5-2-4-10-11/h2,4-5,12H,3,6-7,9H2,1H3 |
Clave InChI |
VFRVYBXQSONICN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C=CC=N1)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
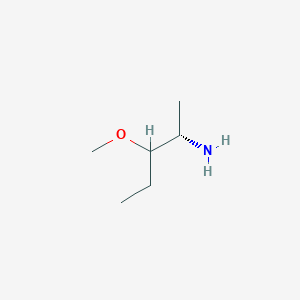
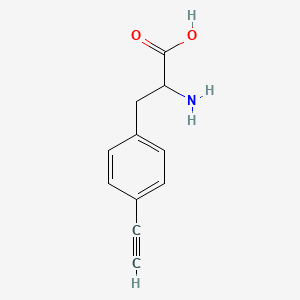
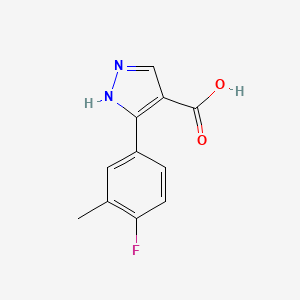
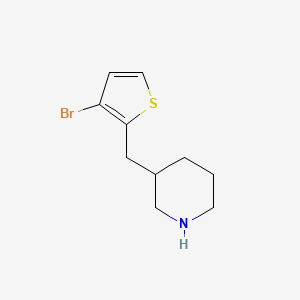
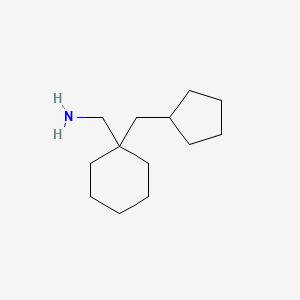

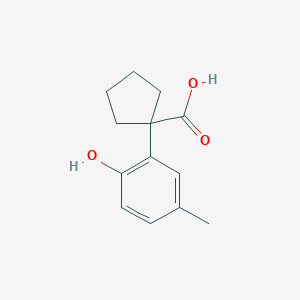
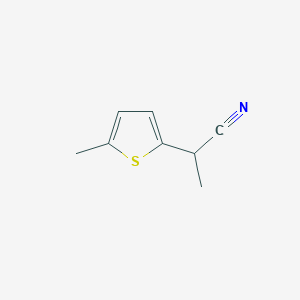
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
